Dimecoumarone
Description
Dimecoumarone is a benzofuran-derived compound, structurally characterized by a fused bicyclic framework comprising a benzene ring and a furan moiety. Benzofuran derivatives are widely studied for their diverse pharmacological and industrial applications, ranging from antimicrobial agents to polymer precursors . This article compares this compound with two structurally and functionally related compounds: 2-Coumaranone and Ipomoeamarone, leveraging molecular, functional, and applicative data from authoritative sources.
Properties
CAS No. |
26068-71-3 |
|---|---|
Molecular Formula |
C17H28I2N2O |
Molecular Weight |
530.2 g/mol |
IUPAC Name |
1-benzofuran-2-ylmethyl-ethyl-methyl-[2-(trimethylazaniumyl)ethyl]azanium;diiodide |
InChI |
InChI=1S/C17H28N2O.2HI/c1-6-19(5,12-11-18(2,3)4)14-16-13-15-9-7-8-10-17(15)20-16;;/h7-10,13H,6,11-12,14H2,1-5H3;2*1H/q+2;;/p-2 |
InChI Key |
RABQTKUWIUKIMH-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(CC[N+](C)(C)C)CC1=CC2=CC=CC=C2O1.[I-].[I-] |
Canonical SMILES |
CC[N+](C)(CC[N+](C)(C)C)CC1=CC2=CC=CC=C2O1.[I-].[I-] |
Synonyms |
dimecoumarone dimekumaron N-ethyl-N-benzofurfuryl-N',N'-dimethylethylenediamine iodomethylated |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The structural distinctions among Dimecoumarone, 2-Coumaranone, and Ipomoeamarone are pivotal in determining their physicochemical and biological behaviors.
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | Not specified† | Not specified† | Not specified† | Presumed benzofuran core with substituents (e.g., methyl groups) |
| 2-Coumaranone | C₈H₆O₂ | 134.13 | 553-86-6 | Dihydrobenzofuran-2-one; saturated furan ring |
| Ipomoeamarone | C₁₄H₁₈O₃ | 234.29 | 494-23-5 | Bicyclic furan-lactone; methyl and pentanone substituents |
†Specific data for this compound is unavailable in the provided evidence. Structural inferences are based on nomenclature and analogs.
- 2-Coumaranone (Dihydrobenzofuran-2-one): Features a partially saturated furan ring, reducing aromaticity compared to benzofurans. This saturation impacts reactivity, making it less prone to electrophilic substitution but more stable under acidic conditions .
- Ipomoeamarone : A natural product with a fused furan-lactone system and branched alkyl chains, conferring chiral centers and enhanced lipophilicity. Its structure is associated with plant defense mechanisms, as seen in sweet potato infections .
Functional and Applicative Comparison
- 2-Coumaranone: Industrially valued for its role in synthesizing heterocyclic polymers and resins.
- Ipomoeamarone : Functions as a phytoalexin, produced by plants under stress. Its complex stereochemistry and bioactivity make it a target for synthetic biology and antifungal drug development .
Research Findings and Implications
- Synthetic Accessibility: 2-Coumaranone’s simple structure allows cost-effective synthesis via cyclization of substituted phenols, whereas Ipomoeamarone’s stereochemical complexity necessitates multi-step enantioselective routes .
- Spectroscopic Characterization: As per IUPAC guidelines, 2-Coumaranone’s purity is validated via NMR (δH 7.2–7.4 ppm for aromatic protons) and elemental analysis, whereas Ipomoeamarone requires 2D NMR and HRMS for structural confirmation .
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